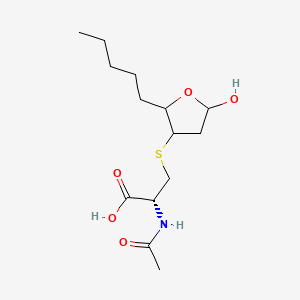
7-Bromoheptan-1-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromoheptan-1-amine hydrobromide: is a chemical compound with the molecular formula C7H17Br2N . It is a derivative of heptan-1-amine, where a bromine atom is attached to the seventh carbon of the heptane chain, and it is further stabilized as a hydrobromide salt. This compound is often used in organic synthesis and various chemical research applications due to its reactivity and functional group.
Aplicaciones Científicas De Investigación
7-Bromoheptan-1-amine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for 7-Bromoheptan-1-amine hydrobromide includes several hazard statements: H315-H318-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS05 and GHS07 pictograms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoheptan-1-amine hydrobromide typically involves the bromination of heptan-1-amine. One common method is as follows:
Starting Material: Heptan-1-amine.
Bromination: The heptan-1-amine is reacted with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature.
Formation of Hydrobromide Salt: The resulting 7-Bromoheptan-1-amine is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 7-Bromoheptan-1-amine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to heptan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of heptan-1-ol, heptanenitrile, or substituted amines.
Reduction: Formation of heptan-1-amine.
Oxidation: Formation of heptanal or heptanoic acid.
Mecanismo De Acción
The mechanism of action of 7-Bromoheptan-1-amine hydrobromide involves its reactivity as a brominated amine. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. In biological systems, it may interact with enzymes or receptors, altering their function or activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromohexan-1-amine hydrobromide
- 8-Bromooctan-1-amine hydrobromide
- 5-Bromopentan-1-amine hydrobromide
Uniqueness
7-Bromoheptan-1-amine hydrobromide is unique due to its specific chain length and the position of the bromine atom. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other brominated amines with different chain lengths or bromine positions.
Propiedades
IUPAC Name |
7-bromoheptan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c8-6-4-2-1-3-5-7-9;/h1-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNNWOAGUQLSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)


![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
![8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride](/img/structure/B585988.png)
